molecular formula C20H14FNO5 B3522771 4-fluorobenzyl 3-(4-nitrophenoxy)benzoate

4-fluorobenzyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B3522771
M. Wt: 367.3 g/mol
InChI Key: VPGMDIBEKGJKSM-UHFFFAOYSA-N
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Description

“4-fluorobenzyl 3-(4-nitrophenoxy)benzoate” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a fluorine atom attached to the benzyl group, a benzoate group (a benzene ring attached to a COO- group), and a nitro group (NO2) attached to a phenoxy group (a benzene ring attached to an oxygen atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorine atom, the nitro group, and the benzoate group to the benzyl group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorine atom would likely cause the molecule to be polar, and the nitro group could potentially make the molecule somewhat unstable .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atom and the nitro group. The fluorine atom is highly electronegative, which could influence the reactivity of the compound. The nitro group is a strong electron-withdrawing group, which could also affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and potential instability could affect its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and stability. For example, if the compound is unstable due to the presence of the nitro group, it could potentially be explosive. Additionally, the compound could potentially be toxic or harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if the compound has potential uses in medicine, future research could focus on testing its efficacy and safety in biological systems .

Properties

IUPAC Name

(4-fluorophenyl)methyl 3-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c21-16-6-4-14(5-7-16)13-26-20(23)15-2-1-3-19(12-15)27-18-10-8-17(9-11-18)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGMDIBEKGJKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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